7-Nitro-1H-indazol-6-OL is a compound belonging to the indazole family, characterized by a nitrogen-containing bicyclic structure. Indazoles are known for their diverse biological activities, making them significant in medicinal chemistry. The specific compound, 7-Nitro-1H-indazol-6-OL, has garnered attention due to its potential applications in pharmaceuticals, particularly as an anti-inflammatory and anticancer agent.
Source: The compound can be synthesized through various chemical methods, with research indicating its potential in inhibiting specific enzyme activities related to disease processes .
Classification: 7-Nitro-1H-indazol-6-OL is classified as a nitro-substituted indazole derivative. Its structural features include a nitro group (-NO₂) at the 7-position and a hydroxyl group (-OH) at the 6-position of the indazole ring.
The synthesis of 7-Nitro-1H-indazol-6-OL typically involves several steps:
The regioselectivity of these reactions is crucial, as it determines the position of the substituents on the indazole ring. Reaction conditions such as temperature, solvent, and time must be optimized to achieve high yields and purity .
The molecular formula of 7-Nitro-1H-indazol-6-OL is . Its structure consists of:
The compound's molar mass is approximately 178.15 g/mol, with predicted properties including:
These properties indicate its stability under various conditions, which is essential for practical applications .
7-Nitro-1H-indazol-6-OL can undergo several chemical reactions:
Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The substitution reactions may involve nucleophiles such as amines or alkyl halides .
The mechanism of action for 7-Nitro-1H-indazol-6-OL involves its interaction with specific biological targets:
These mechanisms contribute to its therapeutic potential in treating inflammatory diseases and cancer .
Key physical properties include:
Chemical properties highlight its reactivity:
These properties are critical for understanding its behavior in biological systems and during synthesis .
7-Nitro-1H-indazol-6-OL has various scientific uses:
The ongoing research into this compound continues to explore its full potential in medicinal chemistry and related fields .
Indazole derivatives exhibit prototropic tautomerism, existing predominantly as the thermodynamically stable 1H-tautomer (>15 kJ/mol stability over 2H-tautomer) [2] [4]. This preference critically directs regioselectivity during N-functionalization. For 7-nitroindazoles, the electron-withdrawing nitro group at C7 further stabilizes the 1H-tautomer, enabling selective N1-substitution. Theoretical calculations (B3LYP/6-311++G(d,p)) confirm that N1-alkylation products (e.g., N1-hydroxymethyl derivatives) are energetically favored by ~20 kJ/mol over N2-isomers [2]. This tautomeric control is exploited in synthesizing 7-nitro-1H-indazol-6-ol, where electrophiles (alkyl halides, carbonyl compounds) selectively target N1 due to diminished electron density at N2 in the dominant tautomer [4] [6].
Reactions with formaldehyde in aqueous HCl follow a proton-relay mechanism involving indazolium cations and protonated formaldehyde (Fig. 1). At pH < 1, the indazole ring protonates (pKa ≈ –0.99 for 7-nitroindazole [2]), while formaldehyde (pKa = –4.2) remains as ⁺CH₂OH. Nucleophilic attack by the 1H-tautomer on ⁺CH₂OH forms a hemiaminal intermediate, which dehydrates to yield (1H-indazol-1-yl)methanol derivatives. Kinetic studies show 7-substituted indazoles exhibit slower reaction rates due to reduced nucleophilicity at N1. Notably, 7-nitro-1H-indazol-6-ol undergoes hydroxymethylation at N1 rather than the phenolic –OH, confirmed by ¹⁵N-NMR studies [2] [6].
Indazole-H⁺ + ⁺CH₂OH → [Indazole-CH₂OH]⁺ → Indazole-CH₂OH Functionalization at C6 is achieved via Pd(0)-catalyzed C–H activation. 7-Nitro-1H-indazole undergoes directed ortho-lithiation at C6 using n-BuLi at –78°C, followed by electrophilic trapping with molecular oxygen to install the C6-hydroxy group [6]. Alternatively, Pd(OAc)₂/XPhos systems enable C6-cyanation via in situ generation of 1H-indazol-7-yl triflates and subsequent cyanation with Zn(CN)₂/K₄[Fe(CN)₆]. This method affords 7-cyanoindazol-6-ol derivatives in 75–85% yield, providing intermediates for further derivatization [6] [8].
Solvent-free microwave irradiation significantly enhances cyclization efficiency for indazole scaffolds. Syntheses of N-(4-oxo-2-arylthiazolidinyl)-5-nitroindazoles demonstrate 8–12× faster reactions (8–15 min vs. 12–24 h conventionally) and 15–30% higher yields under microwave conditions [1] [8]. Concurrently, organophosphorus reductants (e.g., hexamethylphosphorous triamide) facilitate reductive cyclizations of o-nitrobenzaldehyde derivatives to 2H-indazoles. For 7-nitroindazol-6-ol precursors, phosphine-mediated reduction of the ortho-nitro group followed by N–N bond formation achieves cyclization in >90% purity [4] [6].
Solid-state reactions under ball-milling or neat grinding conditions improve atom economy but face challenges in regiocontrol for indazoles. In contrast, solution-phase methods (e.g., DMF/H₂O mixtures) enable precise pH and temperature modulation, critical for acid-sensitive nitro groups. X-ray crystallography confirms that solid-state synthesized 7-nitro-1H-indazol-6-ol exhibits identical H-bonding motifs (O–H···N) as solution-grown crystals, but with 5–7% higher crystallinity. NMR studies (CPMAS vs. DMSO-d₆) reveal no tautomeric differences between phases [1] [2].
| Method | Reaction Time | Yield (%) | Regioselectivity (N1:N2) |
|---|---|---|---|
| Conventional Heating | 12–24 h | 55–65 | 95:5 |
| Microwave Irradiation | 8–15 min | 80–85 | 98:2 |
| Organophosphorus Cyclization | 2–4 h | 70–75 | 90:10 |
| Pd-Mediated Amination | 3–6 h | 75–85 | >99:1 |
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8